3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium
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Overview
Description
3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound with the molecular formula C20H25N2O+ This compound is characterized by its benzimidazole core, which is substituted with a pentyloxy group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium typically involves the alkylation of benzimidazole derivatives. One common method includes the reaction of 3-benzylbenzimidazole with pentyloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-3H-benzimidazol-1-ium: Similar structure but lacks the pentyloxy group.
1-(Methoxymethyl)-3-benzyl-3H-benzimidazol-1-ium: Contains a methoxy group instead of a pentyloxy group.
1-(Ethoxymethyl)-3-benzyl-3H-benzimidazol-1-ium: Contains an ethoxy group instead of a pentyloxy group.
Uniqueness: 3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H25N2O+ |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-3-(pentoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C20H25N2O/c1-2-3-9-14-23-17-22-16-21(15-18-10-5-4-6-11-18)19-12-7-8-13-20(19)22/h4-8,10-13,16H,2-3,9,14-15,17H2,1H3/q+1 |
InChI Key |
XQTSZKJJIRJGAM-UHFFFAOYSA-N |
SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Canonical SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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